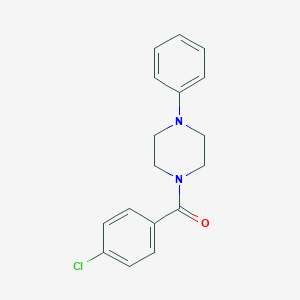
1-(4-Chlorobenzoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzoyl)-4-phenylpiperazine, also known as 4-Chlorobenzoylphenylpiperazine (CBPP), is a chemical compound that belongs to the class of piperazine derivatives. CBPP has been widely studied for its potential therapeutic effects, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of CBPP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. These receptors are involved in the regulation of mood, anxiety, and psychosis, which may explain the therapeutic effects of CBPP.
生化学的および生理学的効果
CBPP has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex and striatum, respectively. These neurotransmitters are involved in the regulation of mood, motivation, and reward, which may contribute to the therapeutic effects of CBPP. CBPP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
実験室実験の利点と制限
CBPP has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor. However, CBPP has a relatively short half-life and can rapidly metabolize in vivo, which may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of CBPP. One potential area of research is the development of CBPP derivatives with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of CBPP in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of CBPP and its effects on neurotransmitter systems in the brain.
合成法
The synthesis of CBPP involves the reaction of 4-chlorobenzoyl chloride with phenylpiperazine in the presence of a base such as triethylamine. The reaction occurs at room temperature and the product is obtained as a white solid with a high yield. The purity of CBPP can be improved by recrystallization from a suitable solvent such as ethanol.
科学的研究の応用
CBPP has been extensively studied for its potential therapeutic effects in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models, indicating its potential use in the treatment of anxiety and depression. CBPP has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic-like effects in animal models.
特性
CAS番号 |
18907-57-8 |
|---|---|
製品名 |
1-(4-Chlorobenzoyl)-4-phenylpiperazine |
分子式 |
C17H17ClN2O |
分子量 |
300.8 g/mol |
IUPAC名 |
(4-chlorophenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H17ClN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-13H2 |
InChIキー |
MMRSPHBFKOUXJI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



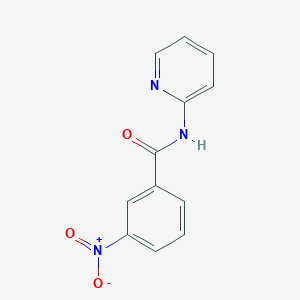
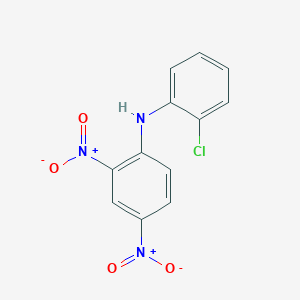
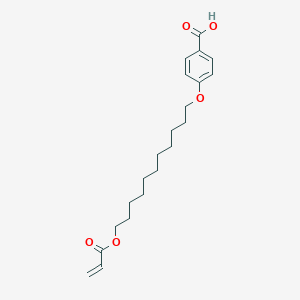
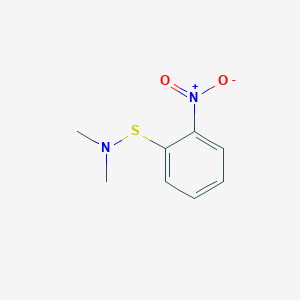
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
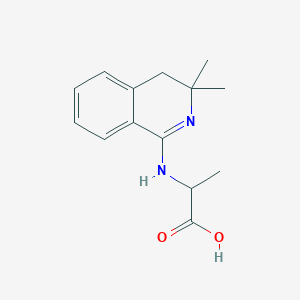
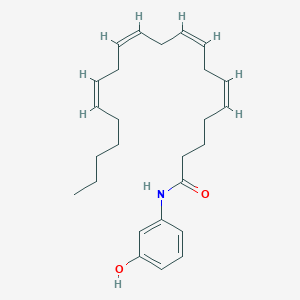
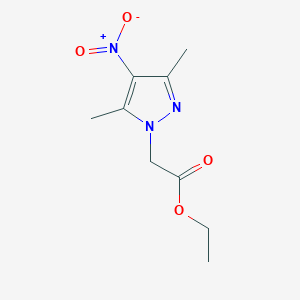
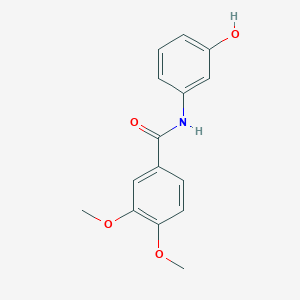
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
